molecular formula C5H3ClFNO2S B151056 6-Fluoropyridine-2-sulfonyl chloride CAS No. 128583-07-3

6-Fluoropyridine-2-sulfonyl chloride

Cat. No.: B151056
CAS No.: 128583-07-3
M. Wt: 195.6 g/mol
InChI Key: ZYYNYUDHGGZBOB-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S and a molecular weight of 195.6 g/mol . It is a derivative of pyridine, where the sulfonyl chloride group is attached to the second position and a fluorine atom is attached to the sixth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 6-Fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the nucleophile or coupling partner used.

Scientific Research Applications

6-Fluoropyridine-2-sulfonyl chloride is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

6-Fluoropyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and fluoropyridine derivatives:

This compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial settings.

Properties

IUPAC Name

6-fluoropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYNYUDHGGZBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577558
Record name 6-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128583-07-3
Record name 6-Fluoropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoropyridine-2-sulfonyl chloride
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